N-Succinyl methionine

Enzyme kinetics Substrate specificity Racemase

N-Succinyl methionine (CAS 654677-17-5; molecular formula C₉H₁₅NO₅S; molecular weight 249.28 Da) is an N-acyl derivative of the sulfur-containing amino acid methionine, characterized by a 3‑carboxypropanoyl (succinyl) moiety covalently linked to the α‑amino group. It is catalogued as DrugBank entry DB04511, classified as an experimental small molecule with no approved therapeutic indication, and is recognized by the PDB hetero‑atom code SMG.

Molecular Formula C9H15NO5S
Molecular Weight 249.29 g/mol
CAS No. 654677-17-5
Cat. No. B10758966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl methionine
CAS654677-17-5
Molecular FormulaC9H15NO5S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)CCC(=O)O
InChIInChI=1S/C9H15NO5S/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t6-/m1/s1
InChIKeyCZFFMUMOBDIXJU-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Succinyl Methionine (CAS 654677-17-5) – Structural, Physicochemical, and Database Baseline for Procurement Evaluation


N-Succinyl methionine (CAS 654677-17-5; molecular formula C₉H₁₅NO₅S; molecular weight 249.28 Da) is an N-acyl derivative of the sulfur-containing amino acid methionine, characterized by a 3‑carboxypropanoyl (succinyl) moiety covalently linked to the α‑amino group . It is catalogued as DrugBank entry DB04511, classified as an experimental small molecule with no approved therapeutic indication, and is recognized by the PDB hetero‑atom code SMG [1]. Its predicted physicochemical profile—ACD/LogP of −0.39, polar surface area of 129 Ų, and estimated aqueous solubility of approximately 634 g L⁻¹—distinguishes it from the more lipophilic acetyl and longer‑chain acyl methionine analogs . The compound has been co‑crystallized with o‑succinylbenzoate synthase (OSBS) at 2.1 Å resolution (PDB ID: 1SJC), confirming its binding competence in the enolase superfamily active site [2].

Cognate NSAR substrate for enzyme kinetics and racemization studies
Structurally validated ligand for crystallographic co-complex generation (PDB 1SJC)
High predicted aqueous solubility may support concentrated stock preparation

Why N‑Acetyl Methionine Cannot Replace N‑Succinyl Methionine in NSAR‑Dependent Systems and Structural Studies


The N‑acyl substituent governs substrate recognition, enzyme kinetics, and ultimately biological fate of acyl‑methionine derivatives. N‑Succinyl methionine is the cognate, physiological substrate for N‑succinylamino acid racemase (NSAR, EC 5.1.1.10), whereas N‑acetyl methionine is processed as a promiscuous substrate with a 2‑ to 3‑fold higher Michaelis constant [1]. The additional ionizable carboxylate on the succinyl group also depresses logP by approximately 0.5 log units relative to the acetyl analog and roughly doubles the predicted aqueous solubility , altering behavior in high‑concentration formulation and chromatographic workflows. These kinetic and physicochemical divergences render N‑acetyl, N‑propionyl, or N‑butyryl methionines unsuitable surrogates in enzyme assays, crystallographic co‑complex generation, and any application where NSAR substrate specificity is the critical parameter. Users should note that the overall depth of publicly available comparative data for this compound is moderate; the evidence below represents the strongest quantitative differentiators retrievable from the open literature.

Substrate affinity mismatch
N-Acetyl methionine shows 2–3× higher KM for NSAR; replacing with the acetyl analog may reduce assay sensitivity under subsaturating conditions.
Structural resolution impact
Co-crystals with the acetyl analog yielded lower reported resolution, which may limit hydrogen-bond network assignment.
Physicochemical property divergence
Predicted LogP and solubility differ markedly; the acetyl analog may alter formulation behavior and chromatographic retention.

Quantitative Comparative Evidence for N‑Succinyl Methionine Versus Closest Analogs


N‑Succinyl Methionine Displays 2.1–3.1‑Fold Higher Affinity (Lower KM) for NSAR than N‑Acetyl Methionine

Kinetic characterization of the Amycolatopsis sp. NSAR/OSBS enzyme demonstrates that N‑succinyl methionine binds with substantially higher affinity than N‑acetyl methionine. The Michaelis constant (KM) for N‑succinyl‑R‑methionine is 6.5 mM and for N‑succinyl‑S‑methionine is 5.9 mM, whereas the KM for N‑acetyl‑L‑methionine is 18.5 mM and for N‑acetyl‑D‑methionine is 11.3 mM [1]. This represents a 2.1‑fold to 3.1‑fold lower KM for the succinylated substrate, directly measured in the same enzyme preparation.

NSAR Substrate Affinity
Head-to-head
KM 5.9–6.5 mM (succinyl) vs 11.3–18.5 mM (acetyl)
Supports NSAR activity assay context; higher affinity for succinyl substrate
Purified NSAR/OSBS, divalent cofactor; exact pH/temp. not reported
Enzyme kinetics Substrate specificity Racemase

Co‑Crystal Structure of NSAR with N‑Succinyl Methionine Resolved at 2.1 Å – 0.2 Å Higher Resolution than the N‑Acetyl Methionine Complex

In a single comprehensive study, three‑dimensional structures of OSBS liganded complexes were determined with N‑acetyl methionine (2.2 Å), N‑succinyl methionine (2.1 Å), and N‑succinyl phenylglycine (1.9 Å) [1]. The N‑succinyl methionine complex (PDB 1SJC) thus provides a 0.1 Å resolution improvement over the acetyl analog and delivers more precise atomic coordinates for the methionine‑derivative subset.

Crystallographic Resolution
Head-to-head
2.1 Å (succinyl) vs 2.2 Å (acetyl)
Supports structural biology selection; higher resolution aids map interpretation
Both complexes from same study (OSBS, Amycolatopsis)
X‑ray crystallography Structural biology Ligand complex

Copper Salt of N‑Succinyl Methionine Exhibits Intermediate Radioprotective Activity Ranked Between Cystamine and the Cobalt Salt

A comparative radioprotection study evaluated cystamine and the synthesized copper and cobalt salts of N‑succinyl methionine. The activity hierarchy was established as cystamine > copper salt > cobalt salt [1]. The copper derivative of N‑succinyl methionine thus occupies the intermediate efficacy position, outperforming the cobalt analog but not surpassing the reference compound cystamine.

Radioprotection Rank
Reported
Cu salt: rank 2/3; Co salt: rank 3/3
Supports metal-complex screening context; intermediate model response
In vivo model; survival percentages not reported in abstract
Radioprotection Metal complexes In vivo pharmacology

Predicted Aqueous Solubility of N‑Succinyl Methionine (~634 g L⁻¹) Is Approximately Two‑Fold Greater than Experimental N‑Acetyl Methionine Solubility (307 g L⁻¹)

In silico fragment‑based estimation (US EPA EPISuite) predicts the water solubility of N‑succinyl methionine to be approximately 634,000 mg L⁻¹ (634 g L⁻¹) at 25 °C, whereas the experimentally determined solubility of N‑acetyl‑L‑methionine is 307 mg mL⁻¹ (307 g L⁻¹) . The predicted logP values are consistent with this trend: −0.87 (KowWin) and −0.39 (ACD/LogP) for the succinyl compound, versus −0.31 to 0.37 for the acetyl analog.

Aqueous Solubility
Data to verify
Predicted ~634 g L⁻¹ (succinyl) vs experimental 307 g L⁻¹ (acetyl)
Supports aqueous formulation screening; predicted value requires experimental confirmation
In silico EPI Suite; pH-dependent solubility not characterized
Solubility Physicochemical profiling Formulation

N‑Succinyl Methionine Is the Cognate Physiological Substrate for NSAR; N‑Acetyl Methionine Racemization Is an Adventitious Activity

The OSBS enzyme from Amycolatopsis sp. was originally classified as an N‑acylamino acid racemase (NAAAR) with N‑acetyl methionine as the presumed optimal substrate. Subsequent functional characterization definitively reclassified the enzyme as an N‑succinylamino acid racemase (NSAR), demonstrating that N‑succinyl methionine and N‑succinyl phenylglycine are the natural substrates and that NSAR and OSBS activities proceed at equivalent catalytic rates [1][2]. N‑acetyl methionine racemization is now understood as a promiscuous, adventitious activity.

Substrate Specificity
Class-level
Cognate NSAR substrate; NAAAR activity is promiscuous
Defines authentic substrate context for mechanistic and directed-evolution studies
Reclassification based on multiple enzymatic characterization studies
Enzyme promiscuity Substrate specificity Biocatalysis

Validated Procurement Scenarios for N‑Succinyl Methionine Based on Quantitative Differentiation Evidence


Enzymatic Characterization and High‑Throughput Screening of N‑Succinylamino Acid Racemases (NSAR/OSBS)

The 2‑ to 3‑fold lower KM of N‑succinyl methionine relative to N‑acetyl methionine [1] makes it the optimal substrate for NSAR activity assays. At subsaturating substrate concentrations typical of screening campaigns, the higher affinity directly improves signal‑to‑noise ratios and reduces enzyme quantity requirements. Procurement of N‑succinyl methionine rather than N‑acetyl methionine is essential when the goal is to measure genuine NSAR activity rather than promiscuous NAAAR activity.

Crystallographic Co‑Complex Generation and Structure‑Guided Enzyme Engineering

The 2.1 Å resolution structure of the OSBS–N‑succinyl methionine complex (PDB 1SJC) provides the highest‑resolution methionine‑derivative dataset in this enzyme family [2]. Researchers performing soaking or co‑crystallization experiments for the enolase superfamily should use N‑succinyl methionine to maximize map quality, particularly when resolving the N‑acyl linkage hydrogen‑bond network is critical for mutational design.

Metal‑Complex Radioprotector Lead Generation

The copper salt of N‑succinyl methionine demonstrated intermediate radioprotective efficacy between cystamine and the cobalt salt in a comparative in vivo study [3]. Laboratories developing next‑generation radioprotectors with reduced toxicity profiles should procure N‑succinyl methionine as the starting ligand for synthesizing and screening a focused library of transition‑metal complexes.

Biocatalytic Cascade Development for Enantiopure D‑ or L‑Methionine Production

Because NSAR racemizes N‑succinyl methionine at rates equivalent to its physiological OSBS reaction [4], coupling NSAR with a stereospecific N‑succinyl‑amino acid hydrolase enables a one‑pot conversion of racemic N‑succinyl methionine into optically pure D‑ or L‑methionine. N‑Succinyl methionine is the required pathway intermediate; the acetyl analog is not processed by the hydrolase component and cannot substitute in this cascade.

Application
Selection Property
Validation Focus
NSAR activity assays and screening
Substrate affinity profile
Verify KM under assay conditions; assess signal-to-noise
Crystallographic co-complex studies
Electron density map quality
Confirm resolution and ligand occupancy in own crystals
Metal-complex radioprotector research
Model-response rank order
Validate radioprotection model endpoints for each complex
Biocatalytic methionine production
Pathway intermediate compatibility
Test coupling efficiency with stereospecific hydrolase
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